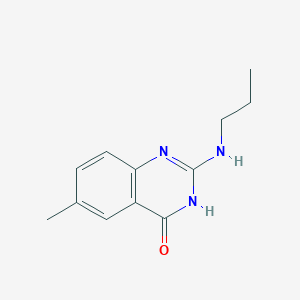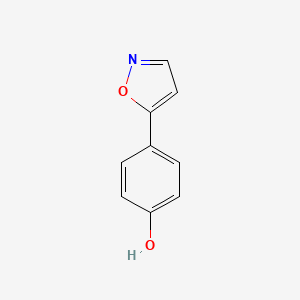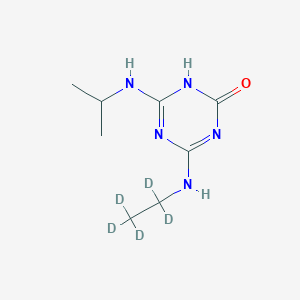
Atrazine-2-hydroxy D5 (ethyl D5)
説明
Atrazine-2-hydroxy D5 (ethyl D5) is a chemical compound commonly used as an herbicide to control the growth of weeds in agricultural crops. It is a deuterated labeled isotope of the triazine pesticide, atrazine .
Synthesis Analysis
Atrazine-2-hydroxy D5 (ethyl D5) is produced by companies like Chiron, which is a leading producer and supplier of advanced chemical products for research and analysis . They are known for their expertise in the synthesis, isolation, and purification of analytical reference materials .Molecular Structure Analysis
The molecular formula of Atrazine-2-hydroxy D5 (ethyl D5) is C8H15N5O . Its molecular weight is 197.23800 . The exact mass is 197.12800 .Physical And Chemical Properties Analysis
Atrazine-2-hydroxy D5 (ethyl D5) has a density of 1.3g/cm3 . Its boiling point is 274.3ºC at 760mmHg . The flash point is 119.7ºC . The vapour pressure is 0.00544mmHg at 25°C .科学的研究の応用
Catalytic Transformation
Atrazine, a widely used herbicide, undergoes selective transformation to 2,4-bis(ethylamine)-6-methyl-s-triazine in aqueous solutions through the catalysis of metalloporphyrins. This process involves dechlorination and migration of a methyl group, resulting in a symmetric product. The transformation is facilitated by different catalysts and electron donors depending on the metalloporphyrin used, highlighting the potential application of this process in atrazine remediation efforts (Nelkenbaum, Dror, & Berkowitz, 2009).
Analytical Detection and Quantification
In addressing concerns about atrazine's potential adverse effects, a two-dimensional high-performance liquid chromatography (2D-HPLC) method with isotope dilution tandem mass spectrometry detection has been developed. This method allows for the sensitive and selective quantification of atrazine, its metabolites, and hydrolysis products in urine, aiding both toxicological studies and exposure assessments in occupational and environmental settings (Kuklenyik, Panuwet, Jayatilaka, Pirkle, & Calafat, 2012).
Interaction with Humic Substances
The interaction mechanisms between atrazine and soil organic matter have been elucidated, demonstrating that hydroxyatrazine forms electron-transfer complexes with humic substances. This finding helps explain the strong adsorption of atrazine by humic acids and suggests that hydrophobic interactions also contribute significantly to the sorption of atrazine by humic substances, offering insights into soil remediation strategies (Martin-Neto, Traghetta, Vaz, Crestana, & Sposito, 2001).
Herbicide Activity Potentiation
The postemergence herbicidal activity of atrazine against weeds can be increased by the addition of sodium salicylate (NaSA). This potentiation of atrazine's activity, which is influenced by temperature and light level, offers a potential avenue for enhancing the efficacy of atrazine in agricultural practices, contributing to more efficient weed control (Silverman, Petracek, Heiman, Ju, Fledderman, & Warrior, 2005).
作用機序
Target of Action
Hydroxy Atrazine-d5, also known as Atrazine-2-hydroxy D5 (ethyl D5) or 4-(1,1,2,2,2-pentadeuterioethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-2-one, primarily targets the photosynthetic reaction center proteins in organisms . These proteins play a crucial role in the photosynthesis process, which is vital for the survival of plants and some microorganisms .
Mode of Action
Hydroxy Atrazine-d5 interacts with its targets by inhibiting the photosynthetic reaction center proteins . This interaction disrupts the photosynthesis process, leading to the inability of the organism to produce the energy it needs to survive .
Biochemical Pathways
The primary biochemical pathway affected by Hydroxy Atrazine-d5 is the photosynthesis pathway . By inhibiting the photosynthetic reaction center proteins, Hydroxy Atrazine-d5 disrupts the light-dependent reactions in the photosynthesis process . This disruption can lead to downstream effects such as reduced growth and eventual death of the organism .
Pharmacokinetics
The pharmacokinetics of Hydroxy Atrazine-d5 involve its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The molecular and cellular effects of Hydroxy Atrazine-d5’s action primarily involve disruption of the photosynthesis process . This disruption can lead to reduced growth and eventual death of the organism . In addition, Hydroxy Atrazine-d5 can also have effects on non-target organisms, potentially leading to broader ecological impacts .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Hydroxy Atrazine-d5 . For example, the presence of other chemicals in the environment can affect the degradation of Hydroxy Atrazine-d5, potentially influencing its persistence in the environment . Additionally, factors such as temperature, pH, and soil type can also impact the behavior and effects of Hydroxy Atrazine-d5 in the environment .
Safety and Hazards
Atrazine-2-hydroxy D5 (ethyl D5) may have toxic effects. In rodent studies, it has been observed to cause changes in tubules, including acute renal failure and acute tubular necrosis . Personal protective equipment such as eyeshields, gloves, and type N95 (US) or type P1 (EN143) respirator filter are recommended when handling this compound .
特性
IUPAC Name |
4-(1,1,2,2,2-pentadeuterioethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5O/c1-4-9-6-11-7(10-5(2)3)13-8(14)12-6/h5H,4H2,1-3H3,(H3,9,10,11,12,13,14)/i1D3,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMIMWNQWAWNDW-SGEUAGPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=O)NC(=N1)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=O)NC(=N1)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzoic acid, 3,3'-[(2,2'-disulfo[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[6-hydroxy-, tetrasodium salt](/img/structure/B1436740.png)

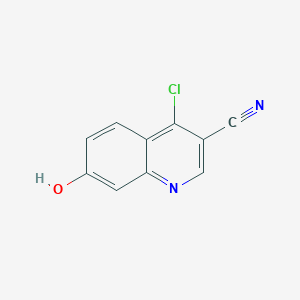

![Ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1436744.png)
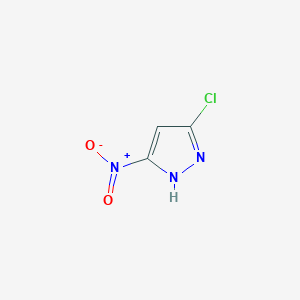
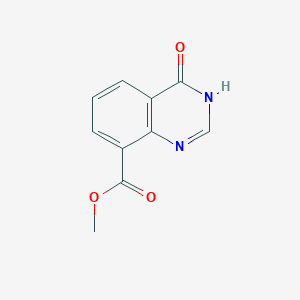
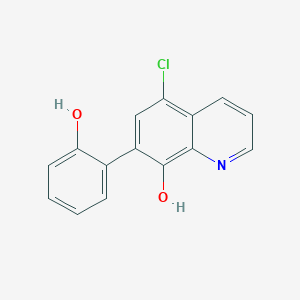
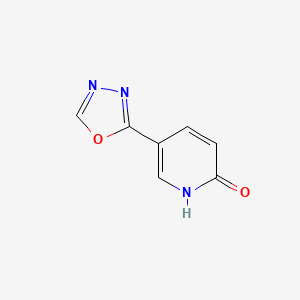
![N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B1436753.png)

![(E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine](/img/structure/B1436755.png)
